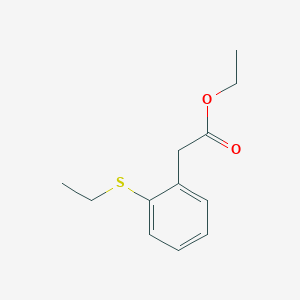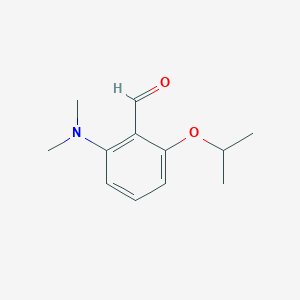
4-(4-Quinolin-3-ylindazol-1-yl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Quinolin-3-ylindazol-1-yl)benzonitrile is a complex organic compound with the molecular formula C23H14N4 and a molecular weight of 346.391 g/mol . This compound is characterized by the presence of a quinoline ring fused with an indazole ring, which is further connected to a benzonitrile group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Quinolin-3-ylindazol-1-yl)benzonitrile typically involves the formation of the quinoline and indazole rings followed by their fusion and subsequent attachment to the benzonitrile group. One common method involves the use of transition-metal-free routes, which are advantageous due to their simplicity and efficiency . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as ionic liquids as recycling agents, can enhance the sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Quinolin-3-ylindazol-1-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline and indazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced quinoline and indazole products.
Substitution: The compound can participate in substitution reactions, where functional groups on the quinoline or indazole rings are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline and indazole derivatives, while substitution reactions can produce a variety of functionalized compounds.
Aplicaciones Científicas De Investigación
4-(4-Quinolin-3-ylindazol-1-yl)benzonitrile has a wide range of scientific research applications, including:
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 4-(4-Quinolin-3-ylindazol-1-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context of its use .
Comparación Con Compuestos Similares
4-(4-Quinolin-3-ylindazol-1-yl)benzonitrile can be compared with other similar compounds, such as:
Quinazoline and Quinazolinone Derivatives: These compounds share structural similarities with this compound and exhibit a range of biological activities.
Benzodiazole Derivatives: Compounds like 4-(1H-1,3-Benzodiazol-1-ylmethyl)benzonitrile have similar structural features and are used in various scientific applications.
The uniqueness of this compound lies in its specific combination of quinoline, indazole, and benzonitrile groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C23H14N4 |
|---|---|
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
4-(4-quinolin-3-ylindazol-1-yl)benzonitrile |
InChI |
InChI=1S/C23H14N4/c24-13-16-8-10-19(11-9-16)27-23-7-3-5-20(21(23)15-26-27)18-12-17-4-1-2-6-22(17)25-14-18/h1-12,14-15H |
Clave InChI |
RVGXGQDKBADBIM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C=N2)C3=C4C=NN(C4=CC=C3)C5=CC=C(C=C5)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-(1H-pyrrolo[2,3-c]pyridin-3-yl)propan-1-one](/img/structure/B13874370.png)


![3-[3-(6-chloro-1H-benzimidazol-2-yl)azetidin-1-yl]-N-phenylpyrazin-2-amine](/img/structure/B13874387.png)
![N-[2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]cyclopropanesulfonamide](/img/structure/B13874401.png)



